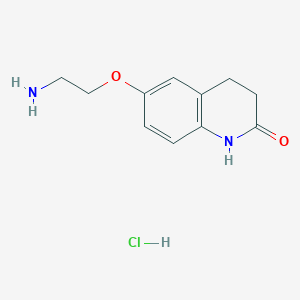
6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 .Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a colorless to light yellow liquid. It has a melting point of -13 °C and a boiling point of 223 °C. It is completely miscible with water and alcohol .科学的研究の応用
Quinoline and Aminoquinoline Compounds in Research
Quinoline and its derivatives have been a focus of research due to their wide range of biological activities. For instance, hydroxychloroquine, a well-known 4-aminoquinoline compound, has been explored for its potential in treating diseases such as rheumatoid arthritis and systemic lupus erythematosus, with investigations extending into its possible use against COVID-19 due to its antiviral properties (Savarino et al., 2003). The mechanism behind the therapeutic effects of such compounds involves interference with the replication of several viruses by inhibiting pH-dependent steps of their life cycle, as well as immunomodulatory effects through the suppression of inflammatory cytokines.
Moreover, aminoquinoline derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various bacterial and fungal strains. This includes novel di-substituted sulfonylquinoxaline derivatives which showed promising antibacterial and antifungal properties, with some compounds exhibiting significant inhibitory effects against multi-drug resistant strains and acting as DNA gyrase inhibitors (Ammar et al., 2020).
Safety and Hazards
作用機序
Target of Action
The primary target of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, also known as Aviglycine-HCl, is the biosynthesis of ethylene . Ethylene is a plant hormone that regulates growth and development. The compound inhibits this process, thereby acting as a plant growth regulator .
Mode of Action
Aviglycine-HCl interacts with its targets by inhibiting the biosynthesis of ethylene . This interaction results in changes in the growth and development of plants. Specifically, it can maximize yields in top fruit and ornamentals .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway . Ethylene is a gaseous plant hormone that regulates various aspects of plant growth and development. By inhibiting its biosynthesis, Aviglycine-HCl can control the growth of plants and enhance their yield .
Result of Action
The molecular and cellular effects of Aviglycine-HCl’s action primarily involve the regulation of plant growth. By inhibiting ethylene biosynthesis, the compound can control the growth of plants, potentially leading to enhanced yields . This makes it a valuable tool in agricultural applications, particularly for top fruit and ornamentals .
特性
IUPAC Name |
6-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10;/h2-3,7H,1,4-6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXPBMZCRPUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60071-01-4 |
Source


|
| Record name | 6-(2-aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

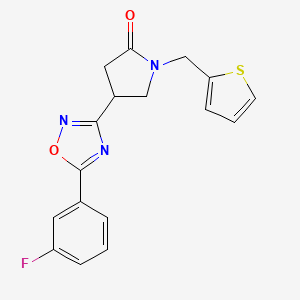
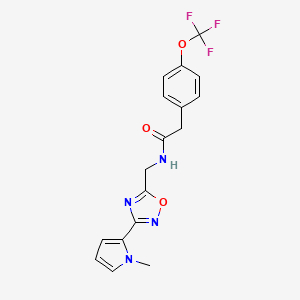
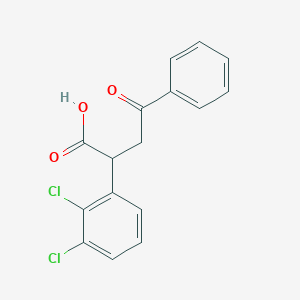

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)
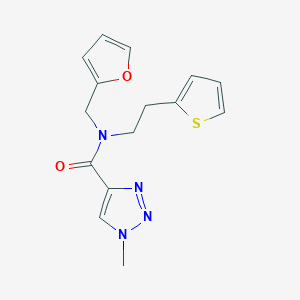
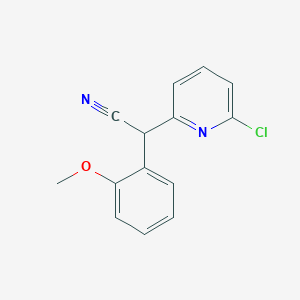

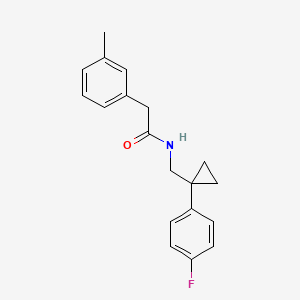
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
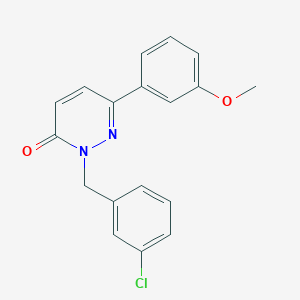
![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)
